Fenfluramine hydrochloride

Vue d'ensemble

Description

Le Chlorhydrate de Fenfluramine est un dérivé de la phénéthylamine qui était initialement utilisé comme coupe-faim. Il est structurellement similaire à la sérotonine et a été réutilisé pour le traitement des crises pharmacorésistantes, en particulier dans des conditions telles que le syndrome de Dravet et le syndrome de Lennox-Gastaut .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse du Chlorhydrate de Fenfluramine implique plusieurs étapes clés :

Hydrolyse : Le 2-(3-(trifluorométhyl)phényl)acétonitrile est hydrolysé pour produire de l’acide 2-(3-(trifluorométhyl)phényl)acétique.

Acétylation : Le dérivé de l’acide acétique est ensuite mis à réagir avec l’anhydride acétique et un catalyseur pour former la 1-(3-(trifluorométhyl)phényl)propan-2-one.

Amination réductrice : Le dérivé de la propan-2-one subit une amination réductrice avec l’éthylamine en utilisant un agent réducteur de type borohydrure pour produire de la Fenfluramine.

Méthodes de production industrielle : Les méthodes de production industrielle se concentrent sur l’optimisation du rendement et de la pureté. Des techniques telles que la communication ultramicroscopique et la technologie de formulation de pilules en gouttes sont utilisées pour améliorer les taux de dissolution, la stabilité et la biodisponibilité .

Types de réactions :

Oxydation : La Fenfluramine peut subir des réactions d’oxydation, en particulier au niveau de la chaîne latérale de l’éthylamine.

Réduction : Le composé peut être réduit en ses dérivés aminés correspondants.

Substitution : L’halogénation et d’autres réactions de substitution peuvent se produire sur le noyau aromatique.

Réactifs et conditions communs :

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.

Réduction : Le borohydrure de sodium et l’hydrure d’aluminium et de lithium sont fréquemment utilisés comme agents réducteurs.

Substitution : L’halogénation peut être réalisée en utilisant des réactifs tels que le chlore ou le brome dans des conditions contrôlées.

Principaux produits :

Oxydation : Produit des acides carboxyliques et des cétones.

Réduction : Donne des amines primaires et secondaires.

Substitution : Donne des dérivés halogénés de la Fenfluramine

4. Applications de la recherche scientifique

Le Chlorhydrate de Fenfluramine a une large gamme d’applications dans la recherche scientifique :

Chimie : Utilisé comme composé modèle dans les études sur les dérivés de la phénéthylamine.

Biologie : Investigé pour ses effets sur la libération des neurotransmetteurs et la modulation des récepteurs.

Médecine : Principalement utilisé dans le traitement des crises pharmacorésistantes dans des conditions telles que le syndrome de Dravet et le syndrome de Lennox-Gastaut

Applications De Recherche Scientifique

Dravet Syndrome

Fenfluramine has been approved as an adjunctive treatment for Dravet syndrome, a severe form of epilepsy characterized by frequent and prolonged seizures. Clinical trials have demonstrated that fenfluramine significantly reduces monthly convulsive seizure frequency (MCSF) in patients with this condition. In one study, 37% of participants experienced a reduction of 75% or more in MCSF over two years .

Key Findings:

- Efficacy: In a randomized clinical trial involving 263 patients with Lennox-Gastaut syndrome (LGS), the 0.7 mg/kg/day dose of fenfluramine resulted in a median percentage reduction in drop seizures of 26.5%, compared to 7.6% in the placebo group .

- Safety: No significant cardiovascular issues have been reported in patients treated with fenfluramine for epilepsy, addressing previous concerns related to heart valve disease associated with its use as an appetite suppressant .

Other Epileptic Disorders

Ongoing research is exploring fenfluramine's potential benefits for other epilepsy types beyond Dravet syndrome. Current studies are assessing its effectiveness as an adjunct therapy for various drug-resistant epileptic conditions .

Case Studies and Clinical Trials

Several pivotal trials have established fenfluramine's role in managing refractory seizures:

- Trial Design: A multicenter, randomized, double-blind, placebo-controlled trial evaluated fenfluramine's efficacy in children aged 2 to 18 with Dravet syndrome. Participants were monitored for up to three years, collecting extensive clinical data including seizure frequency and safety metrics .

- Outcomes: Results indicated that fenfluramine not only reduced seizure frequency but also improved executive functions related to cognitive control and emotional regulation .

Safety Profile

The safety profile of fenfluramine has been extensively studied:

- Cardiovascular Concerns: Historical concerns regarding valvular heart disease (VHD) associated with fenfluramine use have been addressed through long-term studies showing no significant increase in cardiovascular events among patients treated for epilepsy .

- Monitoring Programs: The FDA has implemented Risk Evaluation and Mitigation Strategies (REMS) to monitor patients for potential adverse effects while ensuring safe use of fenfluramine .

Summary Table of Clinical Findings

| Study/Trial | Population | Dosage | Efficacy Outcome | Safety Findings |

|---|---|---|---|---|

| Trial on Dravet Syndrome | Children 2-18 years | 0.7 mg/kg/day | 37% had ≥75% reduction in MCSF | No significant VHD or PAH reported |

| LGS Study | Patients with LGS | 0.7 mg/kg/day | Median reduction of drop seizures by 26.5% | No new cardiovascular issues noted |

| Long-term Follow-up | Patients with refractory seizures | Up to 0.34 mg/kg/day | Sustained seizure control over 3 years | Monitoring showed no adverse cardiac effects |

Mécanisme D'action

Le Chlorhydrate de Fenfluramine agit comme un agent de libération de la sérotonine et un agoniste des récepteurs de la sérotonine 5-HT2. Il module également le récepteur σ1. Le composé augmente les taux extracellulaires de sérotonine, ce qui aide à contrôler la neurotransmission et à réduire l’activité des crises. Le mécanisme exact du traitement des crises n’est pas entièrement compris, mais on pense qu’il implique une activation accrue des récepteurs de la sérotonine et du récepteur σ1 .

Composés similaires :

Dexfenfluramine : Un énantiomère plus puissant de la Fenfluramine, utilisé de la même manière comme coupe-faim.

Phentermine : Un autre coupe-faim, mais avec un mécanisme d’action différent.

Topiramate : Un anticonvulsivant avec des propriétés pharmacologiques différentes.

Unicité : Le Chlorhydrate de Fenfluramine est unique en raison de son double rôle de coupe-faim et d’anticonvulsivant. Sa capacité à moduler les taux de sérotonine et l’activité des récepteurs le distingue des autres composés similaires .

Comparaison Avec Des Composés Similaires

Dexfenfluramine: A more potent enantiomer of Fenfluramine, used similarly as an appetite suppressant.

Phentermine: Another appetite suppressant, but with a different mechanism of action.

Topiramate: An anticonvulsant with different pharmacological properties.

Uniqueness: Fenfluramine Hydrochloride is unique due to its dual role as an appetite suppressant and an anticonvulsant. Its ability to modulate serotonin levels and receptor activity distinguishes it from other similar compounds .

Activité Biologique

Fenfluramine hydrochloride (FFA) is a compound that has garnered attention for its pharmacological properties, particularly in the treatment of epilepsy syndromes such as Dravet syndrome (DS) and Lennox-Gastaut syndrome (LGS). This article delves into the biological activity of FFA, exploring its mechanisms of action, efficacy in clinical trials, and safety profile.

Fenfluramine primarily acts on the serotonergic system. Its mechanisms include:

- Serotonin Reuptake Inhibition : FFA inhibits the serotonin transporter (SERT), leading to increased extracellular levels of serotonin (5-HT) by preventing its reuptake into presynaptic neurons. This action enhances serotonergic neurotransmission, which is crucial for its antiseizure effects .

- Receptor Agonism and Antagonism : FFA exhibits agonistic activity at several 5-HT receptor subtypes, including:

- Sigma-1 Receptor Activity : FFA also interacts with sigma-1 receptors, which may contribute to its neuroprotective effects and modulation of neuronal excitability .

Pharmacokinetics

FFA is characterized by:

- Bioavailability : The absolute oral bioavailability ranges between 75% to 83%, indicating efficient absorption .

- Metabolism : It is primarily metabolized in the liver by cytochrome P450 enzymes (CYP1A2, CYP2B6, CYP2D6), yielding norfenfluramine as a major active metabolite .

- Half-Life : The elimination half-life is approximately 20 hours for FFA and 24–48 hours for norfenfluramine .

Dravet Syndrome

Recent randomized controlled trials have demonstrated the efficacy of FFA in reducing seizure frequency in patients with Dravet syndrome. Key findings include:

- Trial Design : A multicenter, double-blind study involving patients aged 2 to 35 years assessed the impact of FFA at doses of 0.2 mg/kg/d to 0.7 mg/kg/d.

- Results :

Lennox-Gastaut Syndrome

FFA has also shown promise in treating LGS:

- Efficacy : In a clinical trial involving 263 patients, a dose of 0.7 mg/kg/d resulted in a significant reduction in drop seizures compared to placebo, with a median percentage reduction of 26.5% .

- Safety Profile : Adverse effects were primarily mild, including decreased appetite, with no significant cardiovascular issues reported .

Safety Considerations

Despite its therapeutic potential, safety concerns have historically surrounded fenfluramine due to its association with cardiac valvulopathy when used at high doses or in combination with other agents like phentermine. However, recent studies have not reported such adverse effects at therapeutic doses for epilepsy treatment .

Summary Table of Clinical Findings

| Condition | Dose (mg/kg/d) | Median % Reduction | Responders (%) | Adverse Events |

|---|---|---|---|---|

| Dravet Syndrome | 0.7 | ~70% | 70% | Mild (e.g., decreased appetite) |

| Lennox-Gastaut Syndrome | 0.7 | ~26.5% | Significant | Mild |

Propriétés

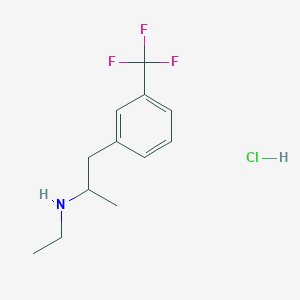

IUPAC Name |

N-ethyl-1-[3-(trifluoromethyl)phenyl]propan-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16F3N.ClH/c1-3-16-9(2)7-10-5-4-6-11(8-10)12(13,14)15;/h4-6,8-9,16H,3,7H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXKXJHAOUFHNAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(C)CC1=CC(=CC=C1)C(F)(F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17ClF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

458-24-2 (Parent) | |

| Record name | Fenfluramine hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000404820 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID30936444 | |

| Record name | N-Ethyl-1-[3-(trifluoromethyl)phenyl]propan-2-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30936444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

404-82-0, 16105-77-4 | |

| Record name | Fenfluramine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=404-82-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fenfluramine hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000404820 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Ethyl-1-[3-(trifluoromethyl)phenyl]propan-2-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30936444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Fenfluramine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.336 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FENFLURAMINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3KC089243P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.